Cas no 115217-05-5 (1H-Inden-5-ol,1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)-)

1H-Inden-5-ol,1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)- structure
115217-05-5 structure
Product name:1H-Inden-5-ol,1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)-
CAS No:115217-05-5
MF:C18H18O2
MW:266.33432
CID:198646
PubChem ID:146495

1H-Inden-5-ol,1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-5-ol,1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)-
    • (1R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol
    • (R)-1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol
    • 1H-Inden-5-ol, 1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (R)-
    • 115217-05-5
    • Q27115752
    • (+)-indenestrol B
    • CHEMBL73754
    • 5V6ZY5CC51
    • (+)-1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol
    • DTXSID90921654
    • Indenestrol B, (+)-
    • (R)-Indenestrol B
    • UNII-5V6ZY5CC51
    • 1H-Inden-5-ol, 1-ethyl-2-(4-hydroxyphenyl)-3-methyl-, (1R)-
    • CHEBI:34013
    • Inchi: InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m1/s1
    • InChI Key: HJVFIQKBLPQQDY-OAHLLOKOSA-N
    • SMILES: CC[C@@H]1C2C=CC(=CC=2C(C)=C1C1C=CC(O)=CC=1)O

Computed Properties

  • Exact Mass: 266.13074
  • Monoisotopic Mass: 266.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.176
  • Boiling Point: 450.2°Cat760mmHg
  • Flash Point: 213.5°C
  • Refractive Index: 1.627
  • PSA: 40.46

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